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Compound of Interest

Compound Name:
6-Bromo-2-fluoro-3-

isopropoxyphenylboronic acid

Cat. No.: B1287801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-fluoro-3-
isopropoxyphenylboronic acid, a key building block in modern organic synthesis, particularly

relevant to drug discovery and development.

Chemical Identity and Structure
CAS Number: 1072951-99-5

6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is a substituted phenylboronic acid. The

presence of bromide, fluoride, and isopropoxy groups, in addition to the boronic acid moiety,

makes it a versatile reagent for introducing complex functionalities into organic molecules.

Molecular Structure:

Chemical Structure of 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid.

Physicochemical Properties
While extensive experimental data for this specific compound is not readily available in public

literature, the following table summarizes key physicochemical properties of the closely related

isomer, (2-Bromo-6-fluoro-3-isopropoxyphenyl)boronic acid (CAS: 1072951-75-7), which can

serve as a useful reference.
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Property Value

Molecular Formula C₉H₁₁BBrFO₃

Molecular Weight 276.9 g/mol

Appearance White to off-white solid

Melting Point 77-82 °C

Boiling Point (Predicted) 386.5±52.0 °C

Density (Predicted) 1.53±0.1 g/cm³

pKa (Predicted) 7.76±0.58

Experimental Protocols: Application in Suzuki-
Miyaura Coupling
6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is primarily utilized as a coupling partner

in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the

synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical

agents.

Although a specific, detailed experimental protocol for this exact compound is not widely

published, the following general procedure for a Suzuki-Miyaura coupling reaction can be

adapted.

General Protocol for Suzuki-Miyaura Coupling:

Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube or a round-bottom flask) under

an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-2-fluoro-3-
isopropoxyphenylboronic acid (1.0 - 1.5 equivalents), the aryl or heteroaryl halide (1.0

equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst,

typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water

(e.g., 1,4-dioxane/water, toluene/water, or DME/water in a 4:1 or similar ratio) is commonly
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used to dissolve both the organic reactants and the inorganic base.

Reaction Execution: Stir the reaction mixture vigorously and heat to the appropriate

temperature (typically between 80-110 °C). The reaction progress should be monitored by a

suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture

with water and extract the product with an organic solvent (e.g., ethyl acetate or

dichloromethane).

Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying

agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude

product can then be purified by column chromatography on silica gel to yield the desired

biaryl product.

Representative Suzuki-Miyaura Reaction Conditions:

Component Example Reagents/Conditions

Aryl Halide Aryl bromide or iodide (1.0 equiv.)

Boronic Acid
6-Bromo-2-fluoro-3-isopropoxyphenylboronic

acid (1.2 equiv.)

Palladium Catalyst Pd(PPh₃)₄ (3 mol%)

Base K₂CO₃ (2.0 equiv.)

Solvent 1,4-Dioxane/H₂O (4:1)

Temperature 90 °C

Reaction Time 4-12 hours (monitor by TLC/LC-MS)

Visualization of Key Processes
Experimental Workflow for Suzuki-Miyaura Coupling:
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A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction:
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The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion
6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid is a valuable synthetic intermediate,

particularly for the construction of highly substituted biaryl compounds through the Suzuki-

Miyaura cross-coupling reaction. Its utility in medicinal chemistry and materials science is

significant, providing a pathway to novel molecular architectures. While specific experimental

data for this compound is limited in the public domain, the general protocols and principles

outlined in this guide provide a solid foundation for its application in research and development.

Researchers are encouraged to optimize reaction conditions for their specific substrates to

achieve the best results.

To cite this document: BenchChem. [In-Depth Technical Guide: 6-Bromo-2-fluoro-3-
isopropoxyphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287801#6-bromo-2-fluoro-3-
isopropoxyphenylboronic-acid-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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